

Application Notes and Protocols: Labeling Cell Surface Glycans with Azide-Reactive Cy3 Probes

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(azide-PEG4)-Cy3

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These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the methodology for labeling cell surface glycans. The process involves metabolic incorporation of an azide-modified sugar into cellular glycans, followed by covalent attachment of a Cy3 fluorophore through a bioorthogonal "click chemistry" reaction.

Principle of the Technology

Metabolic glycan labeling is a powerful two-step technique for visualizing and studying glycans in a cellular context.[1][2][3][4]

- Metabolic Incorporation of an Azide-Modified Sugar: Cells are cultured in the presence of a
 peracetylated monosaccharide analog containing an azide group (e.g., Nazidoacetylmannosamine, Ac4ManNAz).[1][4] The cell's metabolic machinery processes this
 unnatural sugar and incorporates it into newly synthesized glycans on the cell surface and
 within the cell.[5][6] The small size of the azide group generally does not disrupt the natural
 metabolic pathway.[4]
- Bioorthogonal Ligation with a Cy3 Probe: The azide-modified glycans are then specifically and covalently labeled with a fluorescent probe containing a complementary reactive group. This application note focuses on the use of a Cy3-conjugated probe for visualization. A common and highly efficient method for labeling live cells is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst.[2][7] In this reaction, the azide group reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), which is conjugated to the Cy3 fluorophore.

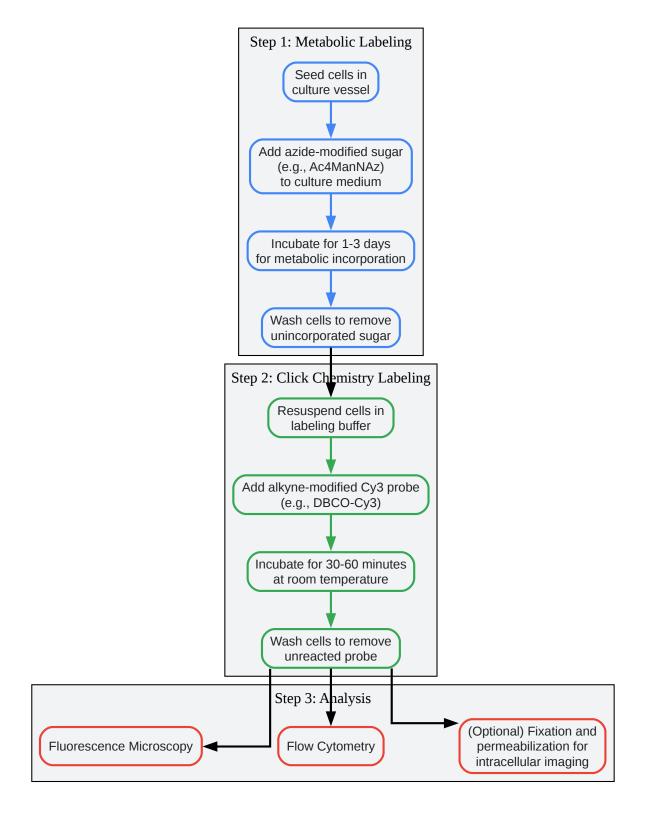


This highly specific and bioorthogonal reaction allows for the precise and robust labeling of glycans for various downstream applications, including fluorescence microscopy and flow cytometry.[1][8]

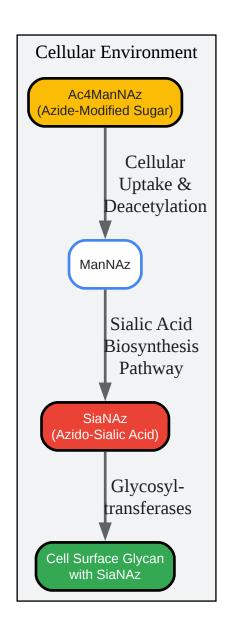
Experimental Workflow

The overall experimental workflow for labeling cell surface glycans is depicted below.









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